1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
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Overview
Description
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Thioether Formation: The benzylthio group can be introduced via nucleophilic substitution reactions.
Etherification: The 4-chlorophenoxy group can be attached through etherification reactions.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenoxy)-2-methylpropan-1-one: Similar structure with a fluorine atom instead of chlorine.
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-20(2,25-17-10-8-16(21)9-11-17)18(24)23-13-12-22-19(23)26-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUVEISWZTGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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